(S)-3-Butene-1,2-diol-1-(p-toluenesulfonate)

Catalog No.
S1530524
CAS No.
133095-74-6
M.F
C11H14O4S
M. Wt
242.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-3-Butene-1,2-diol-1-(p-toluenesulfonate)

CAS Number

133095-74-6

Product Name

(S)-3-Butene-1,2-diol-1-(p-toluenesulfonate)

IUPAC Name

[(2S)-2-hydroxybut-3-enyl] 4-methylbenzenesulfonate

Molecular Formula

C11H14O4S

Molecular Weight

242.29 g/mol

InChI

InChI=1S/C11H14O4S/c1-3-10(12)8-15-16(13,14)11-6-4-9(2)5-7-11/h3-7,10,12H,1,8H2,2H3/t10-/m0/s1

InChI Key

YQSCDBZHHLIPOI-JTQLQIEISA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC(C=C)O

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC(C=C)O

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC[C@H](C=C)O

The exact mass of the compound (S)-3-Butene-1,2-diol-1-(p-toluenesulfonate) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

(S)-3-Butene-1,2-diol-1-(p-toluenesulfonate) (CAS 133095-74-6) is a highly versatile, enantiopure chiral building block featuring a terminal alkene, a secondary hydroxyl group, and a pre-activated primary tosylate. As a stable, crystalline solid with a melting point of 58–60 °C, it serves as a critical precursor for generating terminal epoxides, specifically (S)-2-vinyloxirane, and for direct nucleophilic substitution workflows . Its defined (S)-stereochemistry ([α]D20 ≈ −7.7°) and pre-installed leaving group make it a highly efficient intermediate for the asymmetric synthesis of complex pharmaceuticals, natural products, and specialized fluorinated or aminated derivatives [1].

Research Fit

Chiral synthon Single‑enantiomer C4 building block with terminal olefin and tosylate leaving group
Configuration (S)‑configured secondary alcohol controls downstream stereochemistry
Quality High‑purity crystalline solid with documented optical rotation for identity verification

Substituting this specific tosylate with its parent compound, (S)-3-butene-1,2-diol, forces chemists to perform a selective primary tosylation, a process that typically requires toxic organotin catalysts (e.g., dibutyltin oxide) and suffers from moderate yields of approximately 74% [1]. Conversely, attempting to procure the downstream product, (S)-2-vinyloxirane, introduces severe logistical and handling challenges; the epoxide is highly volatile (boiling point 66 °C) and prone to degradation or polymerization during shipping and storage. Utilizing the pre-formed tosylate circumvents both the toxic activation step of the diol and the instability of the epoxide, providing a shelf-stable intermediate that can be converted to the epoxide in situ with 90% yield .

Substitution Risk

Target
(S)‑Tosylate enantiomer
Defined absolute configuration; stereochemical outcome of all downstream intermediates is controlled at the C2 hydroxy group.
Substitute
(R)‑enantiomer or racemic mixture
Using the opposite enantiomer inverts product configuration. Racemate requires additional chiral separation, increasing cost and reducing overall yield.
Enantiomeric identity cannot be confirmed by chemical purity alone; specific rotation provides a quantitative check that generic “≥97%” materials often lack.

Precursor Stability vs. Downstream Volatility

(S)-3-Butene-1,2-diol-1-(p-toluenesulfonate) is a crystalline solid (mp 58–60 °C) that can be stored stably at 2–8 °C . In contrast, its direct downstream derivative, (S)-2-vinyloxirane, is a highly volatile liquid with a boiling point of 66 °C and a propensity for degradation . The tosylate can be converted to the epoxide on demand using mild base (e.g., potassium carbonate in ethylene glycol) with an isolated yield of 90% .

Evidence DimensionPhysical stability and boiling point
Target Compound DataStable solid (mp 58–60 °C), 90% yield to epoxide
Comparator Or Baseline(S)-2-Vinyloxirane (volatile liquid, bp 66 °C, unstable)
Quantified DifferenceEliminates volatility and degradation risks while retaining 90% synthetic efficiency
ConditionsStorage and subsequent base-mediated epoxidation at 20 °C

Procuring the stable tosylate eliminates the shipping and degradation risks of the volatile epoxide while allowing safe, on-demand generation.

Specific Rotation
Head‑to‑head
[α]20D −7.7±0.5° (S) vs +7.7±0.5° (R), c = 1 % in methanol
Supports enantiomer identity verification without chiral HPLC calibration
Opposite‑sign optical signature; vendor‑specified polarimetry at 20 °C

Elimination of Toxic Organotin Catalysts

Starting a synthesis from the unactivated parent diol, (S)-3-butene-1,2-diol, requires selective tosylation of the primary hydroxyl group. This reaction typically necessitates the use of toxic dibutyltin oxide and yields only 74% of the desired tosylate [1]. Procuring the pre-activated (S)-3-butene-1,2-diol-1-(p-toluenesulfonate) bypasses this step entirely, saving processing time and eliminating heavy metal waste .

Evidence DimensionSynthetic steps and yield
Target Compound DataPre-activated (0 additional steps for activation)
Comparator Or Baseline(S)-3-butene-1,2-diol (requires 1 step, 74% yield, dibutyltin oxide)
Quantified Difference+26% effective yield retention and 100% reduction in organotin usage
ConditionsPreparation of primary tosylate for subsequent nucleophilic displacement or cyclization

Buying the pre-tosylated compound saves a synthetic step, improves overall process yield, and eliminates the need for toxic organotin catalysts.

Chemical Purity
Cross‑study comparable
≥99.0% (HPLC) for (S)‑tosylate; typical generic alternatives 95–97% or unspecified
Reduces re‑purification burden and risk of isomeric impurity side reactions
Vendor‑certified lot analysis; impurity profile relevant for medicinal‑chemistry workflows

Stereochemical Control in Asymmetric Synthesis

The compound provides a rigid (S)-stereocenter with a defined specific rotation ([α]D20 = −7.7° to −7.8° in methanol) . Using a racemic equivalent (3-butene-1,2-diol-1-tosylate) results in a 1:1 mixture of enantiomers, which is unacceptable for the synthesis of stereospecific active pharmaceutical ingredients (APIs) . The high enantiomeric purity of the (S)-tosylate ensures that downstream reactions, such as the formation of fluoro-epoxides or chiral amino alcohols, proceed with complete stereochemical fidelity [1].

Evidence DimensionEnantiomeric purity and optical rotation
Target Compound DataEnantiopure (S)-configuration ([α]D20 ≈ −7.8°)
Comparator Or BaselineRacemic 3-butene-1,2-diol-1-tosylate (0% ee)
Quantified DifferenceProvides >99% ee compared to 0% ee for the racemate
ConditionsAsymmetric synthesis of chiral downstream targets

Essential for the synthesis of enantiopure pharmaceuticals where the specific (S)-configuration dictates the biological activity of the final product.

Enantiopurity Retention
Head‑to‑head
Cyclic‑carbonate route: full retention of ee in (S)‑3‑butene‑1,2‑diol. Direct hydrolysis: observable racemisation.
Preserves chiral integrity in diol synthesis without additional resolution steps
Exact ee values not tabulated for direct‑hydrolysis baseline; process advantage reported
Lipase PS Preference
Class‑level
(R)‑enantiomer hydrolysed faster; (S)‑acetate recovered with up to >99% ee in analogous substrates
Supports procurement of pre‑resolved (S)‑enantiomer for kinetic‑resolution strategies
Substrate‑dependent E values; class‑level bias for (R)‑hydrolysis confirmed

In Situ Generation of (S)-2-Vinyloxirane for Cross-Coupling

Due to its stability as a solid precursor, this tosylate is the ideal starting material for generating (S)-2-vinyloxirane immediately prior to use in transition-metal-catalyzed cross-coupling or ring-opening reactions, avoiding the handling of the volatile epoxide .

Synthesis of Chiral Fluorinated Building Blocks

The pre-activated primary tosylate allows for direct conversion to complex chiral epoxides, which can then be subjected to nucleophilic fluorination (e.g., using Deoxo-Fluor) to produce stereodefined fluoro-epoxides without the need for toxic organotin intermediates [1].

Asymmetric Synthesis of Active Pharmaceutical Ingredients (APIs)

The high enantiomeric purity and defined (S)-stereocenter make this compound a critical chiral pool reagent for synthesizing APIs that require a terminal alkene and a secondary hydroxyl or inverted stereocenter, ensuring strict stereochemical compliance .

Application Fit Matrix

Application
Selection Property
Validation Focus
Chiral epoxide synthesis
Defined (S)‑configuration at C2
Stereochemical outcome without preparative chiral chromatography
Chiral diol for lipid research
Cyclic‑carbonate route preserves enantiopurity
Enantiomeric excess of resulting (S)‑3‑butene‑1,2‑diol
Orthogonal synthon for natural products
Tosylate, alcohol, and alkene handles
Sequential chemoselective transformations with retained configuration
Biocatalyst benchmarking
Certified purity and optical rotation
Reproducible chiral reference for method calibration and lipase screening

XLogP3

1.4

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

2-Hydroxybut-3-en-1-yl 4-methylbenzene-1-sulfonate

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